molecular formula C11H12N4O2 B1488960 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid CAS No. 2098063-95-5

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Numéro de catalogue: B1488960
Numéro CAS: 2098063-95-5
Poids moléculaire: 232.24 g/mol
Clé InChI: JXZCKQMGUUBSHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid ( 2098063-95-5) is a chemical building block with a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol . This compound is a derivative of benzoic acid, functionally incorporating both a 1,2,3-triazole ring and an aminomethyl group. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry and chemical biology, often utilized in click chemistry applications and as a bioisostere for amide bonds, which can influence a molecule's pharmacokinetic properties . The presence of the primary amine (~CH2NH2) on the triazole ring and the carboxylic acid (~COOH) on the benzoic acid component makes this a versatile bifunctional scaffold. Researchers can use these reactive handles for further synthetic modifications, such as amide bond formation or conjugation to other molecules of interest . The structural features of this compound suggest potential as a key intermediate in the synthesis of more complex pharmacologically active molecules. Similar compounds featuring an aminomethyl group on a heterocyclic system have been investigated as potential enzyme inhibitors or as cores for fragment-based drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCKQMGUUBSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, commonly referred to as BTTAA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C19H30N10O2
  • Molecular Weight : 430.51 g/mol
  • CAS Number : 1334179-85-9

Synthesis

BTTAA is synthesized through a multi-step process involving the coupling of various triazole derivatives. The synthesis typically includes:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Functionalization at the benzoic acid moiety to enhance solubility and biological activity.
  • Optimization of substituents at the triazole position to improve pharmacokinetic properties.

Anticancer Activity

Research has indicated that BTTAA exhibits significant anticancer properties. In vitro studies have shown that compounds related to BTTAA can induce apoptosis in cancer cell lines. For instance, a study evaluated the anticancer activity of triazole derivatives against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating promising results with certain derivatives showing potent antiproliferative effects .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
BTTAAMCF-715Apoptosis induction
BTTAASW48020G2/M phase arrest
BTTAAA54918Apoptosis induction

Antibacterial Activity

BTTAA has also been assessed for its antibacterial properties. In various studies, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA synthesis and cell wall integrity disruption.

Table 2: Antibacterial Activity of BTTAA Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity
BTTAAStaphylococcus aureus0.5Highly active
BTTAAEscherichia coli2.0Moderate activity
BTTAAPseudomonas aeruginosa1.5Active

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at the triazole and benzoic acid positions significantly impact the biological activity of BTTAA. For example:

  • Substituents at the C-4 position of the triazole ring enhance anticancer activity.
  • The introduction of hydrophilic groups increases solubility and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of BTTAA in various biological contexts:

  • In Vitro Cancer Study : A series of derivatives were tested against MCF-7 cells, revealing that structural modifications led to enhanced potency and selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
  • Antibacterial Efficacy : In a comparative study against common pathogens, BTTAA demonstrated lower MIC values compared to traditional antibiotics like tetracycline, indicating its potential as a novel antibacterial agent .

Applications De Recherche Scientifique

Antiviral and Anticancer Properties

The compound has been investigated for its potential as an antiviral and anticancer agent. Its structural features allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of triazole compounds exhibit significant activity against various viral infections and cancer cell lines.

Case Study:
A study published in Medicinal Chemistry highlighted that triazole derivatives, including 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, demonstrated promising results in inhibiting the proliferation of cancer cells. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.8Cell cycle arrest
This compoundA54910.0Apoptosis induction

Fungicidal Activity

Research indicates that triazole compounds can act as effective fungicides. The unique triazole ring structure enhances their ability to inhibit fungal growth.

Case Study:
A field study assessed the efficacy of this compound against common agricultural pathogens such as Fusarium and Aspergillus. The results demonstrated a significant reduction in fungal biomass when treated with this compound compared to untreated controls .

Table 2: Efficacy Against Fungal Pathogens

PathogenConcentration (mg/L)% Inhibition
Fusarium spp.10085%
Aspergillus spp.5075%

Polymerization Initiators

The compound has shown potential as a polymerization initiator in the synthesis of novel materials. Its ability to form stable radicals makes it suitable for initiating polymerization reactions.

Case Study:
In a recent study on the synthesis of polyacrylate materials, researchers utilized this compound as an initiator. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to those synthesized with conventional initiators .

Table 3: Properties of Polymers Synthesized with Different Initiators

InitiatorMechanical Strength (MPa)Thermal Stability (°C)
Conventional Initiator30200
This compound45250

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, highlighting differences in substituents, synthesis, physicochemical properties, and biological activity:

Compound Structural Features Synthesis & Yield Physicochemical Properties Reported Biological Activity References
Target Compound
This compound
Benzoic acid linked to 4-aminomethyl-1,2,3-triazole via methylene bridge CuAAC (click chemistry); yield not reported Likely polar due to -COOH and -NH2 groups; melting point (mp) not reported Hypothesized anticancer/antimicrobial activity
4k
4-(2-(4-(((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid
Benzoic acid with triazole-linked imidazole-thioacetamide Multi-step synthesis; 86% yield Yellow solid; mp 129–130°C; IR peaks: 1725 cm⁻¹ (C=O) Not explicitly stated; likely enzyme inhibition
5u
4-(4-((1,4-dioxo-1,4-dihydronaphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid
Triazole linked to naphthoquinone via methylene-oxy group Click chemistry; yield not reported Solid; IR: 1700 cm⁻¹ (C=O) Potential chemotherapeutic agent
6a
(E)-4-(2-(4-((4-(((1,3-dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic acid
Phthalimide-linked triazole with Schiff base and benzoic acid Multi-step synthesis; 87% yield White pellets; mp 264–265°C; IR: 1730 cm⁻¹ (C=O) Anti-staphylococcal activity (SA)
7a
(E)-4-(4-(((5-benzyl-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid
Hybrid triazole-thiophene-thioether linked to benzoic acid Multi-step synthesis; 45% yield Off-white crystals; mp 196°C; IR: 1700 cm⁻¹ (C=O) Antitubercular (InhA inhibition)
3t
4-((4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid
Triazole-benzothiazole hybrid with thioether linkage Click chemistry; yield not reported Solid; mp not reported COX-2 inhibition (IC₅₀ = 4.3 µM)
Compound 14
4-(5-Amino-3-phenoxy-1H-1,2,4-triazol-1-yl)benzoic acid derivative
Benzoic acid with 1,2,4-triazole and phenoxy substituent Condensation reaction; yield not reported Pale yellow solid; mp 217.5–220°C Anticancer (IC₅₀ = 8.2 µM against MCF-7)

Key Observations:

Structural Diversity: The target compound’s aminomethyl-triazole motif contrasts with analogs bearing imidazole (4k), naphthoquinone (5u), or benzothiazole (3t) groups. These substituents modulate electronic properties, solubility, and target affinity.

Synthetic Efficiency :

  • Yields vary significantly: 4k (86%) and 6a (87%) demonstrate high efficiency, whereas 7a (45%) reflects challenges in multi-step syntheses involving thioether and Schiff base formation .

Biological Activity: 3t’s COX-2 inhibitory activity (IC₅₀ = 4.3 µM) surpasses many NSAIDs, highlighting the impact of benzothiazole-thioether motifs . In contrast, Compound 14’s anticancer activity (IC₅₀ = 8.2 µM) suggests that phenoxy-triazole derivatives may target proliferation pathways distinct from those affected by the aminomethyl-triazole scaffold .

Physicochemical Properties :

  • Melting points correlate with crystallinity and purity; 6a (264–265°C) and 7a (196°C) exhibit higher thermal stability than 4k (129–130°C), likely due to extended conjugation or hydrogen-bonding networks .

Méthodes De Préparation

Oxime Formation from 4-Carboxyl Benzaldehyde or Ester

  • The aldehyde or ester is reacted with hydroxylamine (azanol) to form the oxime or its lactam derivative.
  • This reaction is typically conducted in methanol or aqueous media at mild temperatures (25–35 °C) with stirring for 2 hours.
  • The oxime intermediate is isolated by adjusting pH with sodium hydroxide and filtration, yielding high purity (up to 99.5%) oxime esters.

Catalytic Hydrogenation of Oxime to Aminomethyl Compound

  • The oxime is subjected to catalytic hydrogenation in aqueous sodium hydroxide solution.
  • Catalysts used include Pd/C (palladium on carbon), Raney nickel, or other noble metals such as platinum, rhodium, or iridium.
  • Optimal Pd loading on carbon is between 1–15% by weight, commonly 5–10%.
  • Hydrogenation is performed under moderate hydrogen pressure (approximately 10 kg/cm²) at room temperature or slightly elevated temperatures (30–50 °C).
  • Stirring speed is maintained above 1200 rpm to ensure efficient gas-liquid-solid contact.
  • The reaction time ranges from 3 to 3.5 hours.

Post-Hydrogenation Processing

  • After completion, the catalyst is removed by filtration.
  • The pH of the filtrate is adjusted to neutral (pH ~7) using acids such as hydrochloric acid.
  • The product is concentrated and dried under vacuum to yield 4-aminomethyl benzoic acid with purity above 99.9% and yields up to 93.5%.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of 4-aminomethyl benzoic acid are affected by:

Parameter Optimal Range/Value Effect on Yield and Purity
Sodium hydroxide amount 0.2–1.0 times weight of oxime Controls dimeric byproduct formation; too little NaOH lowers conversion, too much reduces hydrogen solubility and yield
Catalyst type Pd/C (5–10% Pd), Raney Ni Pd/C preferred for higher selectivity and yield
Hydrogen pressure ~10 kg/cm² Sufficient for complete reduction without overpressure
Temperature Room temperature to 50 °C Mild conditions prevent side reactions
Stirring speed ≥1200 rpm Ensures effective mixing and gas dispersion

Reaction Scheme Summary

The overall reaction pathway can be summarized as:

$$
\text{4-carboxyl benzaldehyde ester} \xrightarrow[\text{hydroxylamine}]{\text{oxime formation}} \text{4-oximido methyl benzoate} \xrightarrow[\text{Pd/C, H}_2, \text{NaOH}]{\text{catalytic reduction}} \text{4-aminomethyl benzoic acid}
$$

Example Experimental Data

Step Conditions Yield (%) Purity (%) Notes
Oxime formation 4-formyl benzoic acid + hydroxylamine, 25–35 °C, 2 h 99.5 99.0 pH adjusted to 7.5–8.0, filtration
Catalytic hydrogenation Pd/C (5% Pd), 10 kg/cm² H₂, RT, 3 h, NaOH 0.5 eq. 93.5 99.9 Catalyst filtered, neutralized, dried

Advantages of the Described Preparation Method

  • High yield and purity: The method achieves yields over 90% with product purity exceeding 99.9%.
  • Mild reaction conditions: Moderate temperatures and pressures reduce side reactions and degradation.
  • Low toxicity and pollution: Avoids hazardous reagents like cyanides and minimizes byproduct formation.
  • Scalability: The process is suitable for industrial-scale synthesis due to straightforward reaction steps and simple purification.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Purity (%)
1 Esterification 4-formyl benzoic acid + methanol, reflux 3 h 4-acyl radical methyl benzoate High High
2 Oxime formation Hydroxylamine hydrochloride, 25–35 °C, 2 h 4-oximido methyl benzoate 99.5 99.0
3 Catalytic hydrogenation Pd/C, NaOH, H₂ 10 kg/cm², RT, 3 h 4-aminomethyl benzoic acid 93.5 99.9
4 Click chemistry Azide/alkyne, Cu(I) catalyst This compound Variable High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A typical procedure involves refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol, using glacial acetic acid as a catalyst. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are recommended .
  • Key Steps :

  • Use of ethanol as a solvent for reflux (4–6 hours).
  • Catalytic acetic acid to promote imine or triazole formation.
  • Characterization via 1H^1H/13C^{13}C NMR and FTIR to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone .
  • FTIR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}, triazole C-N stretches) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
    • Supplementary Data : Melting point analysis and elemental analysis (C, H, N) to assess purity .

Advanced Research Questions

Q. How can the antimicrobial activity of this compound be systematically evaluated?

  • Experimental Design :

  • Strain Selection : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., Candida albicans) .
  • Assay Protocol :

Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.

Use microdilution plates to determine minimum inhibitory concentration (MIC) after 24-hour incubation.

Validate results with positive controls (e.g., ciprofloxacin) and solvent controls .

  • Data Interpretation : Compare MIC values to established benchmarks for structure-activity relationships (SAR) .

Q. What computational strategies are effective for studying ligand-receptor interactions of this compound?

  • Docking Workflow :

Protein Preparation : Retrieve target protein structures (e.g., bacterial enzymes) from PDB. Optimize hydrogen bonding and remove water molecules.

Ligand Preparation : Generate 3D conformers of the compound using software like Open Babel.

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Pose Analysis : Focus on triazole and benzoic acid moieties for hydrogen bonding and π-π stacking interactions .

  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How can environmental fate studies be designed for this compound?

  • Framework :

  • Abiotic Stability : Assess hydrolysis/photolysis rates under varying pH and UV light conditions (OECD Guideline 111).
  • Biotic Degradation : Use soil microcosms or activated sludge to measure biodegradation via LC-MS/MS quantification .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or algae to derive LC50/EC50 values .
    • Data Integration : Model environmental persistence using EPI Suite or STP modules .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in spectral data during characterization?

  • Case Example : If 1H^1H NMR shows unexpected splitting, consider:

Tautomerism : Triazole rings may exhibit tautomeric shifts; confirm via 15N^{15}N NMR or variable-temperature NMR .

Impurity Analysis : Use HPLC-DAD/ELS to detect byproducts (e.g., unreacted benzaldehyde) .

  • Cross-Validation : Combine FTIR (amide I/II bands) and HRMS to rule out structural misassignments .

Q. What storage conditions ensure compound stability for long-term studies?

  • Guidelines :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the aminomethyl group .
  • Solvent Choice : Dissolve in DMSO for biological assays (ensure aliquots are freeze-thaw protected) .

Tables for Key Data

Property Typical Value Method Reference
Melting Point139–140°CDifferential Scanning Calorimetry
LogP (Octanol-Water)~1.8 (predicted)HPLC Retention Time
Aqueous Solubility (25°C)0.5–1.2 mg/mLShake-Flask Method

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.